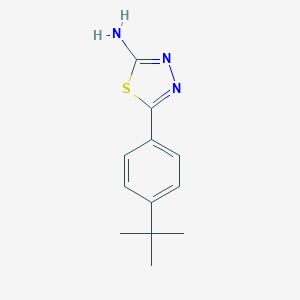

2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole

Beschreibung

2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted with an amino group and a 4-tert-butylphenyl moiety. Its synthesis often involves oxidative cyclization or coupling reactions, as demonstrated in glycoside synthesis studies where iodine catalysis was critical for product formation . This compound has shown promise in anticancer research, particularly in colon cancer treatment, where derivatives (e.g., VR24 and VR27) exhibited significant activity .

Eigenschaften

IUPAC Name |

5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-12(2,3)9-6-4-8(5-7-9)10-14-15-11(13)16-10/h4-7H,1-3H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVOCASZWAUYHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327996 | |

| Record name | 5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808187 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

100987-04-0 | |

| Record name | 5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Core Reaction Mechanism

The most widely reported method involves the cyclocondensation of thiosemicarbazide with 4-tert-butylbenzoyl chloride in the presence of phosphorus oxychloride (POCl₃). This one-pot reaction proceeds via nucleophilic acyl substitution, followed by intramolecular cyclization to form the 1,3,4-thiadiazole ring. The general pathway is outlined as follows:

-

Acylation : Thiosemicarbazide reacts with 4-tert-butylbenzoyl chloride to form an intermediate acylthiosemicarbazide.

-

Cyclization : POCl₃ acts as both a dehydrating agent and catalyst, facilitating the elimination of HCl and water to yield the thiadiazole ring.

Standard Protocol and Optimization

A representative procedure adapted from industrial-scale synthesis involves:

-

Reagents : Thiosemicarbazide (1.20 mol), 4-tert-butylbenzoyl chloride (1.30 mol), POCl₃ (0.52 mol), toluene (800 mL).

-

Conditions : Dropwise addition of POCl₃ at 50°C, followed by heating at 70°C for 12 hours.

-

Workup : Quenching with ice water, separation of the toluene layer, and recrystallization from ethyl acetate/cyclohexane.

Key Parameters :

-

Stoichiometry : A 10% excess of acyl chloride ensures complete conversion of thiosemicarbazide.

-

Solvent Choice : Toluene minimizes side reactions (e.g., hydrolysis of POCl₃) while facilitating azeotropic removal of water.

-

Temperature Control : Maintaining 70°C prevents premature crystallization and ensures complete cyclization.

Yield and Purity :

| Parameter | Value |

|---|---|

| Isolated Yield | 81% |

| HPLC Purity | 98.8% |

| Recrystallization Solvent | Ethyl acetate/cyclohexane (3:1 v/v) |

This method achieves scalability, with demonstrated success in multi-kilogram batches.

Alternative Synthetic Routes

Hydrazine Carbothioamide Intermediate

An alternative approach involves synthesizing a hydrazine carbothioamide derivative prior to cyclization:

-

Step 1 : React 4-tert-butylbenzaldehyde with thiosemicarbazide in ethanol to form the corresponding hydrazone.

-

Step 2 : Oxidative cyclization using iodine or ferric chloride in DMF, forming the thiadiazole ring.

Advantages :

-

Avoids handling corrosive acyl chlorides.

-

Enables modular substitution via aldehyde precursors.

Limitations :

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclocondensation:

-

Conditions : 150 W, 120°C, 30 minutes.

-

Outcome : 75% yield with comparable purity to conventional heating.

-

Energy Efficiency : Reduces reaction time by 95%, making it suitable for high-throughput screening.

Optimization of Reaction Conditions

Catalytic Enhancements

Replacing POCl₃ with trichlorophosphate (PCl₃) improves atom economy and reduces HCl emissions:

Solvent Screening

Comparative studies in alternative solvents reveal:

| Solvent | Yield (%) | Purity (%) | Observations |

|---|---|---|---|

| Toluene | 81 | 98.8 | Optimal balance |

| DCM | 68 | 97.2 | Rapid decomposition at 70°C |

| THF | 72 | 96.5 | Moderate side-product formation |

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

-

HPLC Conditions : C18 column, 70:30 acetonitrile/water, 1.0 mL/min, λ = 254 nm.

Challenges and Limitations

Byproduct Formation

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted thiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1.1 Building Block for Synthesis

ATB serves as a fundamental building block in the synthesis of more complex molecules. Its structure allows for various chemical modifications, leading to derivatives with enhanced properties. The compound can be utilized in the formation of polymers and other advanced materials due to its stability and reactivity.

1.2 Synthetic Routes

The synthesis of ATB typically involves cyclization reactions with thiosemicarbazides and appropriate carbon sources. For instance, one common method includes the reaction of 4-tert-butylbenzoyl chloride with thiosemicarbazide under dehydrating conditions such as phosphorus oxychloride (POCl3) to yield ATB.

Biological Applications

2.1 Antimicrobial Properties

Research indicates that ATB exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against bacterial strains, suggesting potential use in developing new antibiotics .

2.2 Anticancer Activity

ATB has shown promising anticancer properties in several studies. For example, derivatives of thiadiazole structures have been tested against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The compound's IC50 values indicate potent cytotoxic effects, making it a candidate for further drug development .

| Cell Line | IC50 Value (μM) | Activity |

|---|---|---|

| MCF-7 | 3.29 | High |

| HCT116 | 10 | Moderate |

| A549 | 9 | Moderate |

Medicinal Applications

3.1 Pharmacophore in Drug Design

ATB has been explored as a pharmacophore in drug design due to its ability to interact with specific biological targets such as enzymes and receptors. Its amino group enhances binding affinity, while the tert-butylphenyl group contributes to selectivity .

3.2 Clinical Trials

Some derivatives of ATB are currently undergoing clinical trials for their potential therapeutic effects against various diseases, including cancer and infectious diseases. The structural diversity offered by ATB allows for tailored modifications to improve efficacy and reduce side effects .

Industrial Applications

4.1 Advanced Materials Development

In industrial contexts, ATB is being investigated for its role in developing advanced materials such as coatings and polymers. Its unique chemical properties can enhance material durability and performance.

4.2 Corrosion Inhibitors

ATB derivatives have been identified as potential corrosion inhibitors in metal protection applications. Their ability to form stable complexes with metal ions makes them suitable candidates for this purpose .

Case Studies

Case Study 1: Anticancer Activity Assessment

A study assessed the anticancer activity of ATB derivatives against multiple human cancer cell lines using the CCK-8 assay method. Results indicated that compounds derived from ATB exhibited selective cytotoxicity towards cancer cells compared to normal cells, highlighting their therapeutic potential .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of ATB was evaluated against both gram-positive and gram-negative bacteria. The results demonstrated significant inhibition zones around ATB-treated cultures, confirming its potential as an antimicrobial agent .

Wirkmechanismus

The mechanism of action of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and tert-butylphenyl groups can influence its binding affinity and specificity. The thiadiazole ring can also participate in various interactions, contributing to the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring profoundly impacts properties. A comparative analysis is summarized below:

- Electron-Withdrawing Groups (e.g., NO₂): Enhance antimicrobial and antioxidant activities but may reduce fluorescence due to reduced electron density.

- Hydroxyl Groups (e.g., TS) : Enable dual fluorescence via charge transfer and molecular aggregation, making TS a candidate for fluorescence probes .

- Halogen Substituents (e.g., Br) : Improve biochemical interactions and corrosion inhibition efficiency .

Biologische Aktivität

2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole scaffold, which is known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer, infections, and neurological disorders. The biological activity of this compound can be attributed to its structural features, particularly the presence of the thiadiazole ring and the tert-butylphenyl substituent.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. In particular, 2-amino-1,3,4-thiadiazole derivatives have shown promising results against various bacterial and fungal strains. A study demonstrated that compounds with halogenated substituents on the phenyl ring exhibited enhanced antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | S. aureus | 32 | |

| This compound | C. albicans | 42 | |

| 2-Amino-1,3,4-thiadiazole | E. coli | 20 | |

| 2-Amino-1,3,4-thiadiazole | P. aeruginosa | 18 |

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Notably, this compound has shown cytotoxic effects on various cancer cell lines including HCT-116 (colon cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the sub-G1 phase .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| HCT-116 | 3.29 | Induction of apoptosis | |

| HeLa | 10 | Cell cycle arrest | |

| MCF-7 | <10 | Pro-apoptotic effects | |

| A549 | <15 | Inhibition of proliferation |

Neuroprotective Effects

Emerging research suggests that compounds within the thiadiazole class may exhibit neuroprotective properties. The mechanism is hypothesized to involve modulation of GABAergic neurotransmission pathways which can help in managing epilepsy and other neurological disorders .

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives including this compound. The results indicated that this compound had a significant inhibitory effect on both bacterial and fungal strains compared to standard antibiotics .

Study on Anticancer Properties

In another investigation focusing on anticancer activity, derivatives of thiadiazoles were tested against multiple cancer cell lines. The findings revealed that structural modifications significantly influenced their cytotoxicity profiles. Specifically, the presence of a tert-butyl group was associated with improved potency against certain cancer types .

Q & A

Q. What are the standard synthetic protocols for 2-amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole, and how is its structure confirmed?

The synthesis typically involves cyclization reactions using phosphorus oxychloride (POCl₃) as a solvent and catalyst. For example, 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole is synthesized from salicylic acid and thiosemicarbazide in POCl₃, followed by condensation with aromatic aldehydes to form Schiff bases . Structural confirmation employs Fourier-transform infrared spectroscopy (FT-IR) for functional group analysis (e.g., C=N stretching at ~1600 cm⁻¹) and nuclear magnetic resonance (¹H/¹³C NMR) to verify aromatic protons and tert-butyl group signals. Chromatographic methods like TLC or HPLC ensure purity .

Q. How is the biological activity of this compound initially screened in academic research?

Initial screening involves molecular docking to predict interactions with target enzymes or receptors. For instance, derivatives of 1,3,4-thiadiazole are docked into active sites of proteins (e.g., tyrosinase or mycobacterial enzymes) using software like AutoDock Vina. Binding affinity (ΔG values) and pose analysis identify promising candidates for further in vitro assays . In vitro tests include antimicrobial susceptibility assays (MIC determination) or enzyme inhibition studies (IC₅₀ measurements) .

Q. What spectroscopic techniques are critical for characterizing its photophysical properties?

Fluorescence spectroscopy is pivotal for assessing dual fluorescence effects. Solvent polarity impacts emission spectra: polar solvents (e.g., DMSO) stabilize charge-transfer states, while non-polar solvents (e.g., hexane) enhance localized excitations. Substituents like the tert-butyl group influence quantum yields; for example, bulky groups reduce aggregation-caused quenching . UV-Vis spectroscopy further confirms π→π* transitions in the 250-350 nm range .

Advanced Research Questions

Q. How can contradictory data in synthesis yields or reaction pathways be resolved?

Systematic variation of reaction parameters (solvent polarity, catalyst loading, temperature) is essential. For example, glycosylation of this compound with 3,4-di-O-acetyl-L-rhamnal failed without iodine, but adding 1-2 equivalents of I₂ in tetrahydrofuran (THF) improved yields to 71% by facilitating nucleophilic substitution . High-resolution mass spectrometry (HRMS) and X-ray crystallography resolve ambiguities in product identity when unexpected byproducts form .

Q. What computational methods elucidate its mechanism in corrosion inhibition or biological targeting?

Density functional theory (DFT) calculates electronic descriptors (e.g., HOMO-LUMO energy gaps) to predict adsorption on metal surfaces. Molecular dynamics (MD) simulations model inhibitor-metal interactions in acidic media, showing that the thiadiazole ring and tert-butyl group enhance binding via hydrophobic and π-dative interactions . For biological targets, ensemble docking or metadynamics captures conformational flexibility in enzyme active sites .

Q. How do substituents on the phenyl ring affect its reactivity and application in polymer science?

Electron-donating groups (e.g., -OCH₃) increase electron density on the thiadiazole ring, enhancing electrochemical polymerization efficiency. Poly-2-amino-1,3,4-thiadiazole derivatives exhibit conductivity tunable by substituents: tert-butyl groups improve solubility in organic solvents, enabling applications in carbon nanotube composites for battery electrodes . Cyclic voltammetry (CV) reveals redox peaks at ~0.5 V (vs. Ag/AgCl), correlating with charge storage capacity .

Q. What strategies optimize its role in molecular probes for cellular imaging?

Functionalization with sulfonate or hydroxyl groups improves water solubility and membrane permeability. For example, 2-amino-5-(2-hydroxy-5-sulfophenyl)-1,3,4-thiadiazole (TSF) exhibits pH-sensitive fluorescence, enabling lysosome-specific imaging. Co-incubation with phospholipid bilayers (e.g., DPPC) confirms probe localization via fluorescence quenching assays .

Methodological Notes

- Synthesis Optimization : Prioritize iodine-catalyzed reactions in aprotic solvents (e.g., THF) for glycosylation .

- Data Contradictions : Cross-validate spectral data with computational NMR prediction tools (e.g., ACD/Labs) to resolve signal overlaps .

- Advanced Modeling : Combine MD simulations with experimental polarization curves for corrosion studies to validate adsorption models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.